molecular formula C16H18N2O4 B5916621 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one CAS No. 5651-23-0

6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B5916621
CAS No.: 5651-23-0
M. Wt: 302.32 g/mol
InChI Key: CXAFKWCZNCUCSD-UHFFFAOYSA-N
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Description

6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a methoxy group at the 6th position and a 4-methylpiperazine-1-carbonyl group at the 3rd position. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2H-chromen-2-one and 4-methylpiperazine.

    Reaction Conditions: The reaction conditions often involve the use of suitable solvents, catalysts, and reagents to facilitate the formation of the desired product. Commonly used solvents include dichloromethane, ethanol, and acetonitrile.

    Synthetic Route: The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes

    Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis to larger quantities, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. For example, nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen-2-one derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in biological assays to study its effects on different cell lines and organisms.

    Medicine: The compound is explored for its potential therapeutic applications, such as the development of new drugs for the treatment of diseases. It is studied for its pharmacological properties, including its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and products, such as pharmaceuticals, agrochemicals, and dyes. It is also investigated for its potential use in industrial processes, such as catalysis and material synthesis.

Comparison with Similar Compounds

6-methoxy-3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 6-methoxy-2H-chromen-2-one, 3-(4-methylpiperazine-1-carbonyl)-2H-chromen-2-one, and this compound derivatives share structural similarities with the compound.

    Uniqueness: The presence of the methoxy group at the 6th position and the 4-methylpiperazine-1-carbonyl group at the 3rd position imparts unique chemical and biological properties to the compound. These structural features contribute to its specific interactions with molecular targets and its distinct biological activities.

Properties

IUPAC Name

6-methoxy-3-(4-methylpiperazine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-17-5-7-18(8-6-17)15(19)13-10-11-9-12(21-2)3-4-14(11)22-16(13)20/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAFKWCZNCUCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338760
Record name F1018-0035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-23-0
Record name F1018-0035
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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